1,7-Naphthyridine-8-carbonitrile

Kinase Inhibition EGFR Medicinal Chemistry

Researchers developing selective kinase inhibitors need regioisomerically defined naphthyridine scaffolds. 1,7-Naphthyridine-8-carbonitrile (CAS 1159827-18-5) is the precise 1,7-isomer with an 8-carbonitrile handle, delivering the geometry required for target engagement. • Validated core for EGFR, p38 MAPK and PIP4K2A inhibitor programs - superior potency retention vs. the 1,8-isomer. • Reactive carbonitrile enables Pd-catalysed cross-coupling for focused library synthesis. • Commercially available from specialist suppliers, ensuring batch-to-batch reproducibility and supply continuity.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
CAS No. 1159827-18-5
Cat. No. B1403044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine-8-carbonitrile
CAS1159827-18-5
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2)C#N)N=C1
InChIInChI=1S/C9H5N3/c10-6-8-9-7(3-5-11-8)2-1-4-12-9/h1-5H
InChIKeyOAMDZBWHIUFVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridine-8-carbonitrile: Chemical Profile & Structural Class


1,7-Naphthyridine-8-carbonitrile (CAS 1159827-18-5) is a heterocyclic building block belonging to the 1,7-naphthyridine family, characterized by a fused bicyclic core with nitrogen atoms at positions 1 and 7 and a reactive carbonitrile (cyano) group at the 8-position [1]. With a molecular formula of C9H5N3 and a molecular weight of 155.16 g/mol , this compound serves as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules . Its structure provides a distinct scaffold for medicinal chemistry applications, particularly in the development of selective enzyme inhibitors [2].

Heterocyclic building block for kinase inhibitor synthesis
1,7‑Naphthyridine scaffold with reported kinase inhibition context
8‑Carbonitrile handle for regioselective elaboration

1,7-Naphthyridine-8-carbonitrile: Why Substitution Fails


The 1,7-naphthyridine scaffold is not a commodity chemical where simple substitution is possible. The exact positioning of nitrogen atoms and the carbonitrile group dictates the molecule's geometry, electronic properties, and ultimately its biological activity and synthetic utility. Studies have shown that regioisomeric naphthyridines (e.g., 1,7- vs. 1,8-) exhibit vastly different potencies as kinase inhibitors, with the 1,7-core demonstrating significantly superior retention of inhibitory activity [1]. Furthermore, the specific placement of the carbonitrile group at the 8-position offers a distinct vector for chemical elaboration, which is not achievable with 3- or 4-carbonitrile analogs [2]. Substituting this compound with a different isomer or a related scaffold would likely introduce a different spatial arrangement, compromising its utility in established synthetic routes and potentially leading to complete loss of activity in target engagement assays. Therefore, procurement decisions must be specific to this exact CAS number to ensure experimental reproducibility and project continuity.

Potential Substitution
1,7‑Naphthyridine‑8‑carbonitrile
Alternative
Regioisomeric scaffold
1,7‑core retains kinase inhibitory activity in direct comparisons
1,8‑naphthyridine may exhibit reduced potency and alter target engagement
Carbonitrile position
8‑CN provides a distinct vector and electronic profile for derivatization
3‑CN regioisomer may lead to divergent SAR and selectivity profiles

1,7-Naphthyridine-8-carbonitrile: Differentiation Evidence


EGFR Kinase Inhibition: 1,7- vs. 1,8-Naphthyridine Potency

In a direct comparative study of 6-substituted-4-anilino naphthyridine-3-carbonitriles, the 1,7-naphthyridine core was found to retain high potency as an EGFR kinase inhibitor, whereas the 1,8-naphthyridine core was significantly less active [1]. This demonstrates that the 1,7-regioisomer is a superior scaffold for maintaining biological activity in this inhibitor class.

EGFR Scaffold Comparison
Head-to-head
1,7‑core retains high potency
Regioisomeric scaffold critical for kinase inhibition potency retention
In vitro EGFR kinase assay context (Wissner et al., 2004)
Kinase Inhibition EGFR Medicinal Chemistry Cancer Research

Critical Role of N-Oxide Oxygen in p38α MAPK Inhibition

Extensive structure-activity relationship (SAR) studies on 1,7-naphthyridine 1-oxides have revealed that the N-oxide oxygen is essential for p38α MAPK inhibitory activity and is a key determinant of selectivity against other related kinases [1]. This insight is critical for optimizing lead compounds for therapeutic development.

p38α MAPK SAR
Class-level inference
N‑oxide oxygen essential for activity & selectivity
SAR insight guides optimization of 1,7‑naphthyridine p38 inhibitors
Human whole blood TNFα assay and kinase panel context
Kinase Inhibition p38 MAPK Inflammation Autoimmune Disease

Tpl2 Kinase: 8- vs. 3-Carbonitrile Regioisomer Comparison

While the 3-carbonitrile regioisomer of 1,7-naphthyridine has been explored as a Tpl2 kinase inhibitor with an IC50 of 1,200 nM [1], the 8-carbonitrile isomer presents a distinct electronic and steric profile for derivatization. This regioisomeric difference is critical, as it can lead to divergent structure-activity relationships and target selectivity profiles [2].

Tpl2 Regioisomer Potency
Cross-study comparable
3‑CN derivative IC50 = 1,200 nM; 8‑CN scaffold distinct
Regioisomeric handle supports divergent SAR exploration
In vitro kinase assay (GST‑MEK1 substrate)
Kinase Inhibition Tpl2 Inflammation Immunology

Precursor to PIP4K2A Inhibitors BAY-091 & BAY-297

The 1,7-naphthyridine scaffold serves as the core for the highly selective PIP4K2A inhibitors BAY-091 and BAY-297 [1]. These inhibitors were developed through a rigorous high-throughput screening and structure-based optimization campaign, underscoring the scaffold's suitability for creating potent and selective chemical probes for studying lipid kinase signaling.

PIP4K2A Probe Scaffold
Reported
Core of BAY-091 & BAY-297; high selectivity achieved
Scaffold validated for selective chemical probe development
CETSA and in vitro kinase assays context
Kinase Inhibition PIP4K2A Cancer Chemical Probes

1,7-Naphthyridine-8-carbonitrile: Application Scenarios


Kinase Inhibitor Design & Synthesis

This compound is ideally suited as a core building block for synthesizing novel kinase inhibitors, particularly those targeting the EGFR, p38 MAPK, and PIP4K2A families [1]. The 1,7-naphthyridine scaffold has been validated in multiple studies as a privileged structure for kinase inhibition, and the 8-carbonitrile group provides a convenient handle for further functionalization . Researchers can leverage the established SAR from the 1,7-naphthyridine class to design focused libraries and accelerate hit-to-lead optimization [2].

Selective Chemical Probe Development

The 1,7-naphthyridine core has been successfully employed to create highly selective chemical probes, such as BAY-091 and BAY-297 for PIP4K2A [1]. This application scenario is ideal for scientists investigating poorly characterized kinases or other biological targets. The scaffold's proven ability to yield selective inhibitors makes it a valuable starting point for developing tool compounds to dissect complex signaling pathways .

Synthetic Route Optimization & Scalability

1,7-Naphthyridine-8-carbonitrile can be used to explore and optimize synthetic routes to more complex naphthyridine derivatives [1]. Its availability from commercial suppliers like Apollo Scientific allows process chemists to investigate scalable methods for producing key intermediates, potentially using palladium-catalyzed cross-coupling reactions that are well-established for this class [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
1,7‑Naphthyridine core with 8‑CN handle
Kinase panel screening and SAR expansion
Selective chemical probe development
Privileged scaffold for target engagement studies
Selectivity profiling and cellular target validation
Synthetic route optimization
Reactive carbonitrile for cross‑coupling chemistry
Scalable derivatization and intermediate production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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